molecular formula C15H11N3O B8328549 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile

2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile

Cat. No.: B8328549
M. Wt: 249.27 g/mol
InChI Key: DKXNDCCRSTURHA-UHFFFAOYSA-N
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Description

2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile is a chemical compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry

Preparation Methods

The synthesis of 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: This step often involves nucleophilic substitution reactions where a methoxy group is introduced to the aromatic ring.

    Formation of the Benzonitrile Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes, including cell proliferation and differentiation. By inhibiting these receptors, the compound can modulate signaling pathways and exert its biological effects.

Comparison with Similar Compounds

2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile can be compared with other pyrrolopyridine derivatives, such as:

    1H-Pyrrolo[2,3-b]pyridine: A simpler derivative without the methoxy and benzonitrile groups.

    5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the benzonitrile group.

    1H-Pyrrolo[2,3-b]pyridin-3-ylacetic acid: Contains an acetic acid group instead of the benzonitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile

InChI

InChI=1S/C15H11N3O/c1-19-14-5-4-10(7-11(14)8-16)13-9-18-15-12(13)3-2-6-17-15/h2-7,9H,1H3,(H,17,18)

InChI Key

DKXNDCCRSTURHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC3=C2C=CC=N3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The nitrile 37 (95.8 mg, 237 μmol) was dissolved in dioxane (5 ml) and treated with 2N sodium hydroxide in water (250 μl, 500 μmol). The reaction was sealed and heated to reflux for 2 hours. The reaction was concentrated to dryness and extracted with ethyl acetate and water. The organics were washed with brine, dried over sodium sulfate, filtered and concentrated to give crude product (72.3 mg). The crude was purified via flash chromatography and eluted with a gradient from 1:1 ethyl acetate/hexane to 100% ethyl acetate to 4/4/1 ethyl acetate/hexane/7N ammonia in methanol to give 38 (26.7 mg, 45%).
Name
nitrile
Quantity
95.8 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 μL
Type
reactant
Reaction Step Two
Name
Yield
45%

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